4-Methoxybenzyl azidoformate

Catalog No.
S1891874
CAS No.
25474-85-5
M.F
C9H9N3O3
M. Wt
207.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzyl azidoformate

CAS Number

25474-85-5

Product Name

4-Methoxybenzyl azidoformate

IUPAC Name

(4-methoxyphenyl)methyl N-diazocarbamate

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

InChI

InChI=1S/C9H9N3O3/c1-14-8-4-2-7(3-5-8)6-15-9(13)11-12-10/h2-5H,6H2,1H3

InChI Key

NQBRFIXRZDTIRQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COC(=O)N=[N+]=[N-]

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)N=[N+]=[N-]

4-MBz Azide is an organic compound with the molecular formula C₉H₉N₃O₃ and a CAS number of 25474-85-5. It is a derivative of benzyl azidoformate, where a methoxy group (-OCH₃) is present at the para position of the phenyl ring.

This compound finds applications primarily in the field of organic synthesis, particularly as a protecting group for carboxylic acids.[1, 2]


Molecular Structure Analysis

The key features of the 4-MBz Azide molecule include:

  • Ester linkage: The molecule contains an ester linkage between the azidocarbonyl group (N₃CO₂) and the benzyl group (C₆H₅CH₂-). This ester bond is susceptible to cleavage under specific conditions, making it useful for protection/deprotection strategies.
  • Methoxy group: The presence of the electron-donating methoxy group influences the electronic properties of the molecule. It increases the electron density on the phenyl ring, potentially affecting its reactivity.
  • Azide group: The azide group (N₃) is a highly reactive functional group known for its nucleophilic nature. This characteristic plays a crucial role in its participation in various chemical reactions.

Chemical Reactions Analysis

4-MBz Azide is involved in several important chemical reactions:

  • Synthesis:

    • The most common synthesis method involves reacting 4-methoxybenzyl alcohol with phosgene (COCl₂) under basic conditions, followed by treatment with sodium azide (NaN₃). []

    • Balanced chemical equation:

      4-CH₃OC₆H₄CH₂OH + COCl₂ + NaN₃ → 4-CH₃OC₆H₄CH₂OC(O)N₃ + NaCl + HCl

  • Decomposition:

    • Under thermal or acidic conditions, 4-MBz Azide undergoes decomposition, releasing carbon dioxide (CO₂) and nitrogen gas (N₂). This reaction can be utilized for controlled release of these gases or as a trigger for further reactions.
  • Acylation reactions:

    • The azide group readily reacts with various nucleophiles, including alcohols and amines, forming amides and urethanes, respectively. This property allows for the introduction of the 4-methoxybenzyl protecting group onto carboxylic acids. []

Physical and Chemical Properties

  • Molecular weight: 207.189 g/mol []
  • LogP: 1.25, indicating moderate lipophilicity []

Additional properties like melting point, boiling point, and solubility are not readily available in scientific literature.

The primary mechanism of action of 4-MBz Azide lies in its ability to act as a protecting group for carboxylic acids. The azide group reacts with the carboxylic acid to form a 4-methoxybenzyl ester. This ester is stable under various conditions but can be selectively cleaved using specific reagents like trifluoroacetic acid (TFA) or Lewis acids, leaving the free carboxylic acid behind. []

4-MBz Azide is considered a potentially hazardous compound due to the presence of the azide group. Key safety concerns include:

  • Toxicity: While specific data on its toxicity is limited, azide compounds are generally known to be toxic upon ingestion or inhalation. []
  • Explosivity: Azides can be explosive under certain conditions, especially when heated or subjected to shock. []
  • Skin and eye irritation: 4-MBz Azide may cause skin and eye irritation upon contact.

Amino Acid Protecting Group

4-Methoxybenzyl azidoformate, also known as 4-methoxybenzyloxycarbonyl azide (MBz-Azide), is a reagent used in organic chemistry for the protection of amine groups in amino acids and peptides. () Amino groups are reactive functional groups that can interfere with desired chemical reactions. By attaching the MBz-Azide group to the amine, it becomes temporarily masked, allowing for selective modification of other functional groups within the molecule. ()

The MBz-Azide group is a type of protecting group known as a carbamate. Carbamates are formed by the reaction of a carbonyl group with an amine. MBz-Azide specifically belongs to a sub-class of carbamate protecting groups called azidocarbonylates. These groups are advantageous because they can be easily introduced and removed under mild conditions, making them suitable for use in sensitive biomolecules. ()

Advantages of MBz-Azide

MBz-Azide offers several advantages over other amine protecting groups:

  • Mild cleavage conditions: MBz-Azide can be cleaved under mild acidic or reductive conditions, minimizing the risk of side reactions with other functional groups within the molecule. ()
  • Orthogonality: MBz-Azide is orthogonal to other commonly used protecting groups, meaning it can be selectively removed without affecting other protecting groups present in the molecule. This allows for the stepwise manipulation of different functional groups within the molecule.
  • Stability: MBz-Azide is a stable protecting group that can withstand a variety of reaction conditions.

Applications

MBz-Azide finds application in various areas of scientific research, including:

  • Peptide synthesis: MBz-Azide is a valuable tool for the synthesis of peptides, which are chains of amino acids. By protecting amine groups with MBz-Azide, chemists can selectively modify other functional groups within the peptide chain and then deprotect the amines to obtain the desired final product.
  • Protein modification: MBz-Azide can be used to modify specific amino acid residues within proteins. This can be useful for studying protein function and for developing new therapeutic agents.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

25474-85-5

Dates

Modify: 2023-08-16

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